molecular formula C9H9N3O2S2 B2811607 [(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid CAS No. 497174-93-3

[(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid

Cat. No.: B2811607
CAS No.: 497174-93-3
M. Wt: 255.31
InChI Key: PMGRDLPMNWUUHO-UHFFFAOYSA-N
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Description

[(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid is a heterocyclic compound that features a unique combination of a triazole ring and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with methyl iodide.

    Thienyl Group Introduction: The thienyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.

    Thioacetic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the triazole ring or the thienyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the triazole and thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole and thienyl rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

The compound has shown potential in biological applications, particularly as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as conductivity and stability. It is also explored for its potential use in agrochemicals and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
  • [(4-Methyl-5-furyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
  • [(4-Methyl-5-pyridyl-4H-1,2,4-triazol-3-yl)thio]acetic acid

Uniqueness

[(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity compared to similar compounds with phenyl, furyl, or pyridyl groups.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject for ongoing research and development.

Properties

IUPAC Name

2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S2/c1-12-8(6-3-2-4-15-6)10-11-9(12)16-5-7(13)14/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGRDLPMNWUUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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